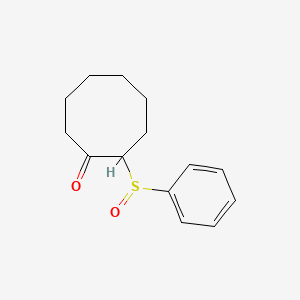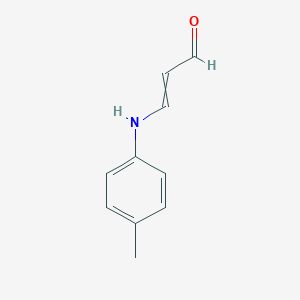
3-(4-Methylanilino)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylanilino)prop-2-enal is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds It is characterized by the presence of a methylaniline group attached to a prop-2-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylanilino)prop-2-enal typically involves the condensation of 4-methylaniline with acrolein. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylaniline} + \text{Acrolein} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylanilino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylaniline group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-(4-Methylanilino)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methylanilino)prop-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s alpha, beta-unsaturated carbonyl structure makes it susceptible to nucleophilic addition reactions. The methylaniline group can participate in various substitution reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure with a methoxy group instead of a methylaniline group.
3-(4-Methylphenyl)-2-propenal: Similar structure with a methyl group instead of a methylaniline group.
Uniqueness
3-(4-Methylanilino)prop-2-enal is unique due to the presence of the methylaniline group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
55377-27-0 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-(4-methylanilino)prop-2-enal |
InChI |
InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h2-8,11H,1H3 |
Clé InChI |
ZHERKTIFNMMMQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
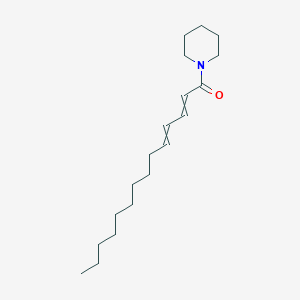

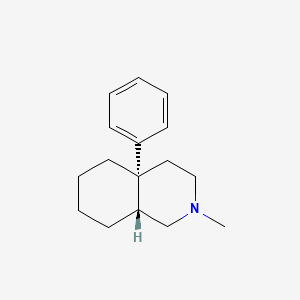
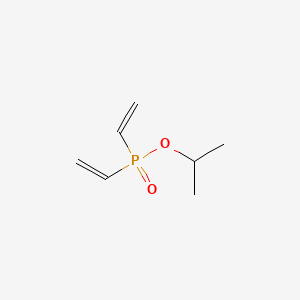
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
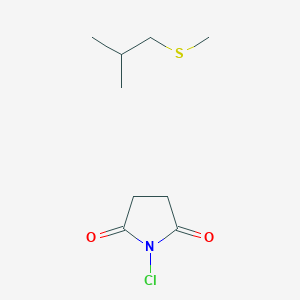
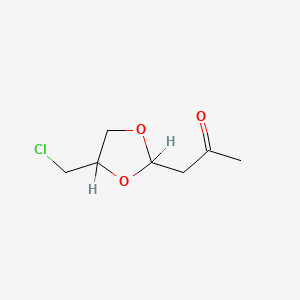
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
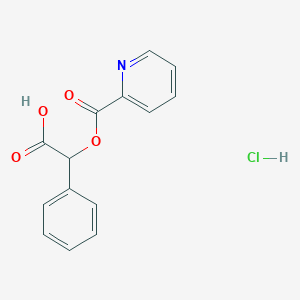
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
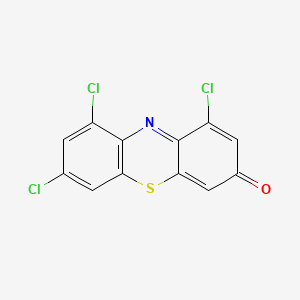
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
